

# Technical Support Center: Enhancing the Thermal Stability of Spiro-OMeTAD Films

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Compound of Interest		
Compound Name:	Spiro-TAD	
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This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered when working to improve the thermal stability of Spiro-OMeTAD films.

#### **Frequently Asked Questions (FAQs)**

Q1: What are the primary causes of thermal instability in Spiro-OMeTAD films?

A1: The thermal instability of Spiro-OMeTAD, a common hole transport material in perovskite solar cells, stems from several key factors. A major issue is its morphological instability, particularly the tendency to crystallize at elevated temperatures, which can disrupt the interface with adjacent layers in a solar cell device.[1][2] This crystallization is often exacerbated by the presence of additives.

Common additives like 4-tert-butylpyridine (tBP) and lithium bis(trifluoromethanesulfonyl)imide (Li-TFSI), while used to enhance conductivity, can negatively impact thermal stability.[3] tBP, being volatile, can evaporate at high temperatures, leading to the formation of pinholes and voids in the film.[2] The hygroscopic nature of Li-TFSI can attract moisture, which further degrades the perovskite layer, especially under thermal stress.[4] Additionally, interactions between the Spiro-OMeTAD film and the gold (Au) electrode can also promote crystallization and degradation.[1][5]

Q2: How does preheating the Spiro-OMeTAD film improve its thermal stability?







A2: Preheating the Spiro-OMeTAD film is a strategy to drive off volatile additives, particularly tBP, before the deposition of the top electrode.[1] The removal of tBP increases the glass transition temperature (Tg) of the Spiro-OMeTAD film, making it more resistant to morphological changes and crystallization at elevated temperatures.[1] This results in a more stable amorphous phase of the Spiro-OMeTAD film.

Q3: What is the purpose of using a Molybdenum Oxide (MoOx) interlayer?

A3: A thin layer of Molybdenum Oxide (MoOx) can be deposited between the Spiro-OMeTAD film and the gold (Au) electrode to act as a buffer layer.[1] This interlayer serves to physically isolate the Spiro-OMeTAD from the Au electrode, which has been shown to catalyze the crystallization of Spiro-OMeTAD, especially in the presence of tBP.[1] By preventing this direct contact, the MoOx layer helps to maintain the amorphous morphology of the Spiro-OMeTAD film, thereby enhancing the thermal stability of the overall device.[1]

Q4: Are there alternatives to the standard tBP and Li-TFSI additives?

A4: Yes, research is actively exploring alternatives to mitigate the stability issues associated with tBP and Li-TFSI. Novel heteroaryl additives, such as 3-phenylpyridine and 2-phenylpyridine, have been shown to effectively control void formation and minimize reactivity with the perovskite layer, significantly improving thermal stability. Another approach involves replacing the hygroscopic Li-TFSI with other dopants or developing dopant-free Spiro-OMeTAD systems altogether.[6][7]

Q5: What are dopant-free Spiro-OMeTAD systems and how do they improve thermal stability?

A5: Dopant-free Spiro-OMeTAD systems aim to eliminate the use of additives like Li-TFSI and tBP, which are known to contribute to thermal degradation. One successful approach is through solvent engineering, where a solvent with a higher boiling point, such as pentachloroethane, is used for depositing the Spiro-OMeTAD film.[6][7] This method can lead to improved film morphology and conductivity without the need for traditional dopants, resulting in enhanced thermal stability.

#### **Troubleshooting Guide**



Issue	Possible Cause	Suggested Solution
Significant drop in Power Conversion Efficiency (PCE) after thermal stress.	Crystallization of the Spiro- OMeTAD film.	Implement a preheating step (e.g., 85 °C for 312 hours) after Spiro-OMeTAD deposition and before electrode deposition to remove residual tBP.[1]
Interaction between Spiro- OMeTAD and the gold electrode.	Deposit a thin (e.g., 10 nm) MoOx interlayer between the Spiro-OMeTAD and the gold electrode to prevent direct contact.[1]	
Degradation induced by hygroscopic Li-TFSI.	Consider using alternative, less hygroscopic dopants or explore dopant-free Spiro- OMeTAD systems.	
Visible pinholes or voids in the Spiro-OMeTAD film after heating.	Evaporation of the volatile additive tBP.	Reduce or replace tBP with more thermally stable additives like 3-phenylpyridine or 2-phenylpyridine.
Inconsistent device performance and stability.	Uncontrolled oxidation of Spiro-OMeTAD due to ambient exposure for doping.	Utilize more controlled doping methods or investigate dopant-free systems to improve reproducibility.
Film delamination or poor interfacial contact after thermal cycling.	Mismatched thermal expansion coefficients between layers and morphological changes in the Spiro-OMeTAD.	Ensure optimal deposition parameters for all layers and consider strategies to stabilize the Spiro-OMeTAD morphology, such as preheating or using a MoOx interlayer.

## **Quantitative Data on Thermal Stability Improvement**



The following table summarizes the performance of different strategies aimed at improving the thermal stability of Spiro-OMeTAD films, based on the retention of Power Conversion Efficiency (PCE) after thermal stress.

Method	Stress Conditions	Initial PCE (average)	PCE after Stress (average)	PCE Retention	Reference
Reference (Spiro- OMeTAD/Au)	85 °C, 1032 hours, in nitrogen	15.4%	3.3%	22%	[1][5]
Preheating of Spiro- OMeTAD	85 °C, 1032 hours, in nitrogen	13.4% - 14.6%	10.9% - 11.3%	75% - 85%	[1]
MoOx Interlayer	85 °C, 1032 hours, in nitrogen	~15%	~9%	~60%	[1]
Preheating + MoOx Interlayer	85 °C, 1032 hours, in nitrogen	13.6% - 15.0%	10.4% - 10.7%	71% - 76%	[1]
Dopant-Free (Pentachloro ethane solvent)	80 °C, 500 hours, unencapsulat ed	Not specified	Not specified	>70%	[6][7]
Reference (Dopant-Free with Chlorobenze ne)	80 °C, 500 hours, unencapsulat ed	Not specified	Not specified	<20%	[6][7]

### **Experimental Protocols**

## **Protocol 1: Preheating of Spiro-OMeTAD Film**



- Device Stack Preparation: Fabricate the perovskite solar cell stack up to the perovskite layer (e.g., glass/ITO/SnO2/Perovskite).
- Spiro-OMeTAD Deposition:
  - Prepare a standard Spiro-OMeTAD solution containing Li-TFSI and tBP. A typical formulation is 72.3 mg of Spiro-OMeTAD, 17.5 μL of Li-TFSI stock solution (520 mg/mL in acetonitrile), and 28.5 μL of tBP in 1 mL of chlorobenzene.
  - Spin-coat the Spiro-OMeTAD solution onto the perovskite layer at 4000 rpm for 30 seconds.
- Preheating (Thermal Annealing):
  - Transfer the substrates with the freshly deposited Spiro-OMeTAD films into a nitrogenfilled glovebox.
  - Place the substrates on a hotplate set to 85 °C and anneal for 312 hours.[1]
- Electrode Deposition:
  - After the preheating step, allow the substrates to cool down to room temperature inside the glovebox.
  - Deposit the gold (Au) top electrode (typically 80-100 nm) via thermal evaporation.

#### **Protocol 2: Deposition of MoOx Interlayer**

- Device Stack Preparation: Prepare the device stack up to the Spiro-OMeTAD layer as described in Protocol 1 (steps 1 and 2), without the preheating step.
- MoOx Deposition:
  - Immediately after Spiro-OMeTAD deposition, transfer the substrates to a thermal evaporation chamber.
  - Evaporate a 10 nm thick layer of Molybdenum Oxide (MoOx) onto the Spiro-OMeTAD film.
     [1] The deposition rate should be carefully controlled (e.g., 0.1-0.2 Å/s).

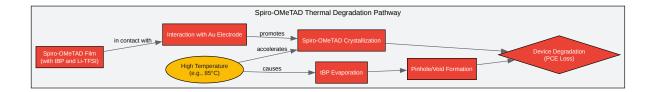


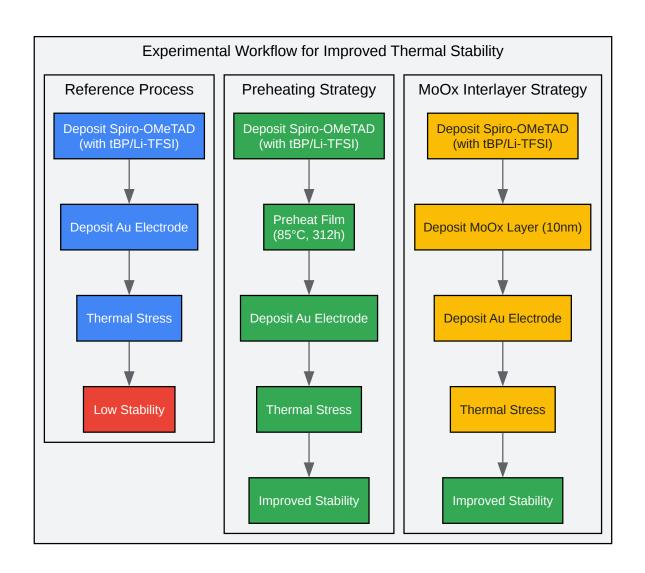


- Electrode Deposition:
  - Without breaking the vacuum, deposit the gold (Au) top electrode on top of the MoOx layer.

### **Visualizations**







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